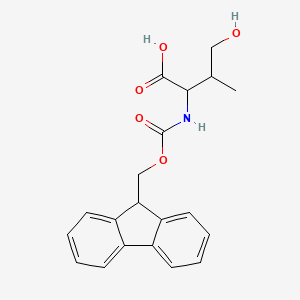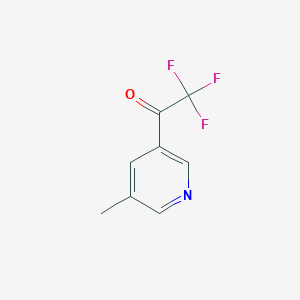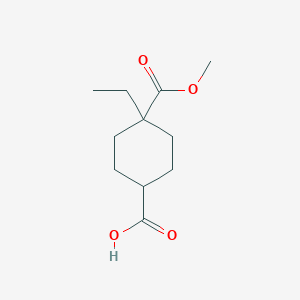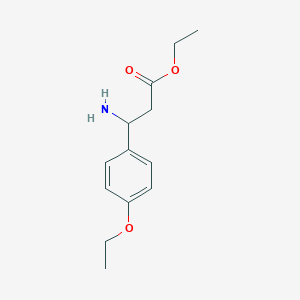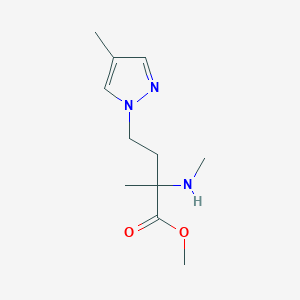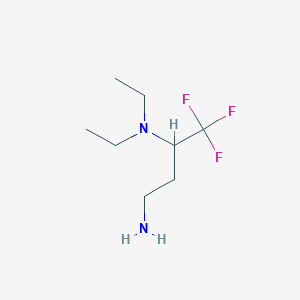
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of two ethyl groups and three fluorine atoms attached to a butane-1,3-diamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine typically involves the reaction of 4,4,4-trifluorobutan-1,3-dione with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or alkoxides.
Wissenschaftliche Forschungsanwendungen
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms can improve the bioavailability and metabolic stability of these compounds.
Medicine: It is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can enhance the potency and selectivity of drug candidates.
Wirkmechanismus
The mechanism of action of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine can be compared with other similar compounds, such as:
n3,n3-Dimethyl-4,4,4-trifluorobutane-1,3-diamine: This compound has methyl groups instead of ethyl groups, resulting in different chemical and physical properties.
n3,n3-Diethyl-4,4,4-trifluoropentane-1,3-diamine: This compound has an additional carbon atom in the backbone, which can affect its reactivity and applications.
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of ethyl groups and fluorine atoms, which impart specific properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C8H17F3N2 |
|---|---|
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
3-N,3-N-diethyl-4,4,4-trifluorobutane-1,3-diamine |
InChI |
InChI=1S/C8H17F3N2/c1-3-13(4-2)7(5-6-12)8(9,10)11/h7H,3-6,12H2,1-2H3 |
InChI-Schlüssel |
WSOJTBBUJCUJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(CCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)
![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

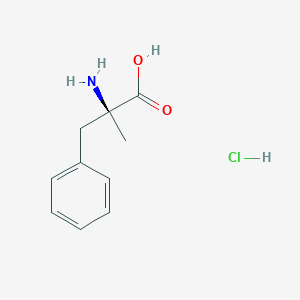
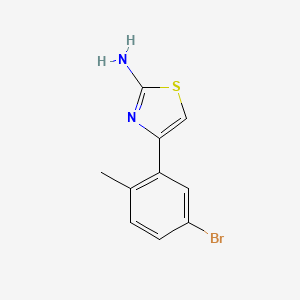

![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

